2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- (also known as methyl phenytoin) is a hydantoin derivative structurally similar to the anticonvulsant drug phenytoin. It is classified as an intermediate impurity generated during phenytoin's commercial manufacturing process. [] While not a pharmaceutical itself, methyl phenytoin serves as a valuable research tool in various scientific disciplines. Its close structural resemblance to phenytoin makes it suitable for comparative studies investigating structure-activity relationships and pharmacological mechanisms. []
1-Methyl-5,5-diphenylimidazolidine-2,4-dione, also known as a derivative of 5,5-diphenylimidazolidine-2,4-dione, is a compound of significant interest in medicinal chemistry. This compound features an imidazolidine core that is modified with methyl and phenyl groups, contributing to its unique chemical properties and biological activities. The compound has garnered attention for its potential applications in pharmacology, particularly in the development of anticonvulsant agents.
This compound belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing nitrogen atoms. The specific structure of 1-methyl-5,5-diphenylimidazolidine-2,4-dione places it within the broader category of diones due to the presence of two carbonyl groups. It is classified as a secondary amine due to the nitrogen atom being bonded to two carbon atoms.
The synthesis of 1-methyl-5,5-diphenylimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 5,5-diphenylimidazolidine-2,4-dione with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This method allows for the selective introduction of a methyl group at the nitrogen atom.
1-Methyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions typical for imidazolidines:
Reactions are typically monitored using techniques such as thin-layer chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation.
The mechanism of action for 1-methyl-5,5-diphenylimidazolidine-2,4-dione primarily involves its interaction with biological targets related to neurotransmission. It is thought to modulate GABAergic pathways, enhancing inhibitory neurotransmission which is crucial for its anticonvulsant properties.
Research indicates that derivatives of imidazolidine compounds exhibit activity against various seizure models in animal studies . The precise molecular interactions are still under investigation but are believed to involve binding to specific receptors in the central nervous system.
Relevant data regarding solubility and stability can be critical for applications in drug formulation and delivery systems .
1-Methyl-5,5-diphenylimidazolidine-2,4-dione finds applications primarily in medicinal chemistry as a potential anticonvulsant agent. Its derivatives have been explored for their biological activities including:
The 5,5-diphenyl substitution pattern confers distinctive pharmacological properties to the hydantoin core. Phenytoin (5,5-diphenylimidazolidine-2,4-dione) exemplifies this structural motif, serving as a first-generation antiepileptic drug that blocks voltage-gated sodium channels to stabilize neuronal membranes [5]. Its mechanism involves preferential binding to the inactivated state of sodium channels, prolonging inactivation and reducing high-frequency neuronal firing [5]. The diphenyl configuration at C5 enhances hydrophobic interactions within the channel pore while restricting conformational flexibility, contributing to potent anticonvulsant effects [4] [6].
Compound Name | Biological Activity | Key Structural Features |
---|---|---|
Phenytoin | Anticonvulsant | Unsubstituted hydantoin nitrogen |
1-Methyl-5,5-diphenyl- | Pharmaceutical reference standard | N1-methylation |
5-(4-Methylphenyl)hydantoin | Synthetic intermediate | Asymmetric phenyl substitution |
Structural analyses reveal that the two phenyl rings adopt dihedral angles of 59.17° and 53.21° relative to the hydantoin plane, creating a propeller-like conformation that facilitates π-stacking interactions with aromatic residues in target proteins [6]. In solid-state crystallography, molecules form chains through N-H···O hydrogen bonds parallel to the a-axis, further stabilized by C-H···π interactions that create a three-dimensional network [6]. This robust supramolecular architecture contributes to the compound's stability as a certified reference material (CRM) in pharmaceutical quality control [1] [4].
The scaffold's utility extends beyond neurology, with recent investigations exploring diphenylhydantoin derivatives as androgen receptor antagonists for prostate cancer and modulators of ion channels in cardiac arrhythmias [5] [10]. Modifications at C5 with heterocyclic or alicyclic groups retain biological activity while altering target specificity, demonstrating the scaffold's adaptability in drug design [2] [10].
N1-methylation of 5,5-diphenylimidazolidine-2,4-dione fundamentally alters its physicochemical and pharmacological profile. The introduction of a methyl group at the imide nitrogen (position 1) eliminates a hydrogen bond donor site while increasing lipophilicity (LogP = 2.3) and molecular weight (266.29 g/mol) [6] [9]. This modification reduces crystal lattice energy, potentially enhancing solubility compared to unsubstituted analogues like phenytoin [6].
Property | 5,5-Diphenylhydantoin | 1-Methyl-5,5-diphenylhydantoin | Change |
---|---|---|---|
Molecular weight (g/mol) | 252.27 | 266.29 | +5.5% |
Hydrogen bond donors | 2 | 1 | -50% |
LogP | 2.1 | 2.3 | +0.2 |
Melting point | 295–298°C | Not reported | - |
Synthetic routes to 1-methyl-5,5-diphenylimidazolidine-2,4-dione typically involve:
The N-methyl group alters electronic distribution within the hydantoin ring, evidenced by IR spectral shifts in carbonyl stretches (C2=O: 1745 cm⁻¹ → 1720 cm⁻¹; C4=O: 1700 cm⁻¹ → 1685 cm⁻¹) [6]. This electronic perturbation influences dipole moment (calculated increase of 0.8 Debye) and molecular polarity, potentially enhancing membrane permeability [9]. Protein binding studies indicate that N-methylation reduces affinity for sodium channels compared to phenytoin but may improve selectivity for other targets like androgen receptors [5] [10].
The synthetic versatility of N-methylhydantoins enables further derivatization:
Structure-activity relationship (SAR) analyses indicate that N1-methylation:
These properties make 1-methyl-5,5-diphenylimidazolidine-2,4-dione valuable as:
Recent innovations include its incorporation into polymer backbones for functional materials and deployment in asymmetric organocatalysis, where the chiral hydantoin scaffold induces enantioselectivity in C-C bond-forming reactions [6] . These diverse applications underscore how targeted structural modifications at nitrogen atoms expand the utility of hydantoin scaffolds beyond traditional medicinal applications.
Systematic structural modifications of the hydantoin core enable precise optimization of biological activity:
C5 Substituents:
N1/N3 Modifications:
Hybrid Analogues:
Synthetic Approaches:
Pharmaceutical Applications:
Emerging Applications:
Method | Conditions | Yield (%) | Advantage |
---|---|---|---|
N-Alkylation | Phenytoin + CH₃I/K₂CO₃/DMF | 65–75 | Single-step modification |
Cyclocondensation | N-Methylbenzamide/PhNCO | 80–85 | Direct access from aromatics |
Multicomponent reaction | Benzil/urea/CH₃NH₂ (MW) | 90+ | Atom economy, green chemistry |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7